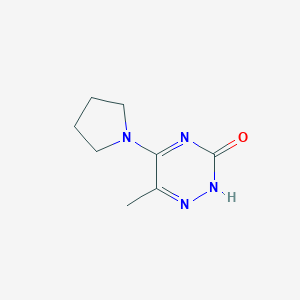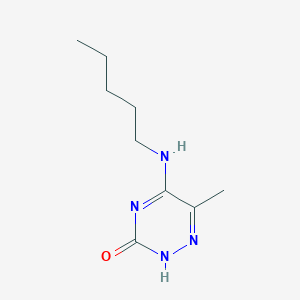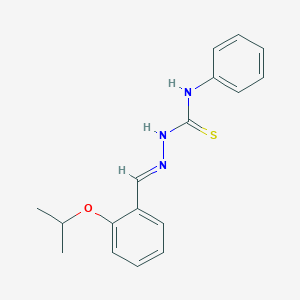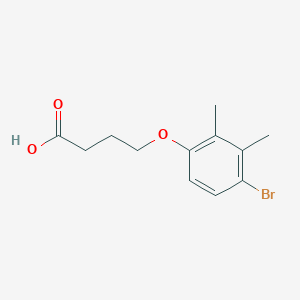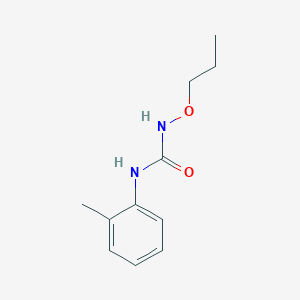
N-(2-methylphenyl)-N'-propoxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-N'-propoxyurea, also known as MPPU, is a chemical compound that has gained attention in scientific research for its potential applications in neurological disorders. MPUU is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating neuronal activity.
Wirkmechanismus
N-(2-methylphenyl)-N'-propoxyurea selectively binds to and blocks the mGluR5 receptor, which is involved in regulating neuronal activity. By blocking this receptor, MPUU can modulate glutamate signaling and reduce neuronal excitability. This mechanism of action is thought to underlie the therapeutic effects of MPUU in neurological disorders.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-propoxyurea has been shown to have a number of biochemical and physiological effects. In animal studies, MPUU has been shown to reduce oxidative stress and inflammation, increase levels of brain-derived neurotrophic factor (BDNF), and improve mitochondrial function. Additionally, MPUU has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPUU in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate signaling. Additionally, MPUU has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one limitation of using MPUU in lab experiments is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on MPUU. One area of interest is the potential therapeutic applications of MPUU in other neurological disorders such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to better understand the mechanisms underlying the effects of MPUU on synaptic plasticity and neuronal excitability. Finally, the development of more selective mGluR5 antagonists may help to mitigate the potential for off-target effects and improve the specificity of MPUU in lab experiments.
Synthesemethoden
N-(2-methylphenyl)-N'-propoxyurea can be synthesized through a multistep process starting with 2-methylphenyl isocyanate and propylamine. The first step involves reacting 2-methylphenyl isocyanate with sodium methoxide to form the corresponding methoxy derivative. The methoxy derivative is then reacted with propylamine to form MPUU.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-N'-propoxyurea has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Huntington's disease, and fragile X syndrome. Studies have shown that MPUU can improve motor function and reduce cognitive deficits in animal models of Parkinson's and Huntington's disease. Additionally, MPUU has been shown to improve synaptic plasticity and reduce seizures in animal models of fragile X syndrome.
Eigenschaften
Produktname |
N-(2-methylphenyl)-N'-propoxyurea |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-3-propoxyurea |
InChI |
InChI=1S/C11H16N2O2/c1-3-8-15-13-11(14)12-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
SPROVRAJPAMAIF-UHFFFAOYSA-N |
SMILES |
CCCONC(=O)NC1=CC=CC=C1C |
Kanonische SMILES |
CCCONC(=O)NC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid](/img/structure/B241330.png)
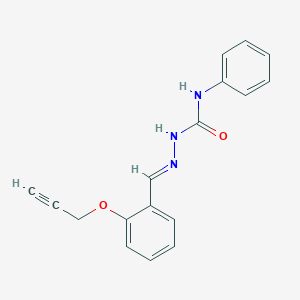
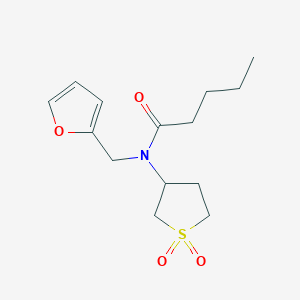
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241340.png)
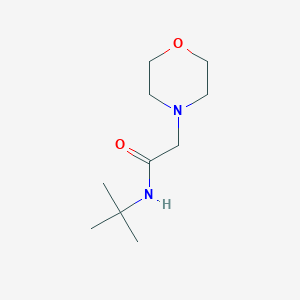
![6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B241348.png)
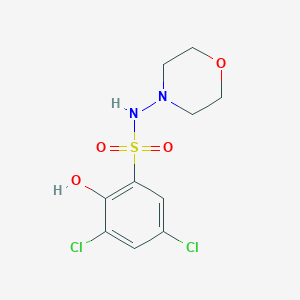
![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
